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Compound of Interest

Compound Name: 3-Bromopyridazine

Cat. No.: B1282269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-
Bromopyridazine. Due to the limited availability of publicly accessible experimental spectra,

this guide combines predicted data with established analytical principles to serve as a valuable

resource for the identification and characterization of this compound.

Introduction to 3-Bromopyridazine
3-Bromopyridazine (C₄H₃BrN₂) is a halogenated pyridazine derivative with a molecular weight

of 158.98 g/mol . Its structural and electronic properties make it a significant building block in

medicinal chemistry and materials science. Accurate spectral analysis is crucial for confirming

its identity and purity in various research and development applications.

Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry

data for 3-Bromopyridazine. These predictions are based on established chemical shift

correlations and fragmentation patterns for similar heterocyclic and brominated compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.0 - 9.2 Doublet of doublets J ≈ 4.5, 1.5 Hz H6

~7.7 - 7.9 Doublet of doublets J ≈ 9.0, 1.5 Hz H4

~7.5 - 7.7 Doublet of doublets J ≈ 9.0, 4.5 Hz H5

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and

experimental conditions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~155 - 157 C6

~145 - 147 C3

~130 - 132 C4

~125 - 127 C5

Note: The carbon attached to bromine (C3) is expected to be significantly deshielded.

Mass Spectrometry Data (Electron Ionization - EI)
m/z Interpretation Relative Abundance

158/160
Molecular ion peak [M]⁺ and

[M+2]⁺

High (characteristic bromine

isotope pattern)

79 [C₄H₃N₂]⁺ fragment (loss of Br) Moderate to High

52 [C₃H₂N]⁺ fragment Moderate

Note: The presence of two peaks of nearly equal intensity for the molecular ion is a hallmark of

a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and

⁸¹Br.
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Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and mass spectra for

3-Bromopyridazine.

NMR Spectroscopy Protocol
3.1.1. Sample Preparation:

Weighing: Accurately weigh 10-20 mg of 3-Bromopyridazine into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

3.1.2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

3.1.3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g.,

'zgpg30' on Bruker instruments).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Mass Spectrometry Protocol (GC-MS with EI)
3.2.1. Sample Preparation:

Solution Preparation: Prepare a dilute solution of 3-Bromopyridazine (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.2.2. Gas Chromatography (GC) Parameters:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate

of 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.2.3. Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectral characterization of 3-
Bromopyridazine.
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Caption: Workflow for the spectral analysis of 3-Bromopyridazine.
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[https://www.benchchem.com/product/b1282269#spectral-data-for-3-bromopyridazine-nmr-
and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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